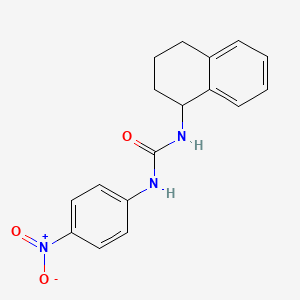
N-(4-nitrophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea
Beschreibung
Synthesis Analysis
The synthesis of urea derivatives, including those similar to N-(4-nitrophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea, involves multiple steps starting from basic aromatic compounds through reactions such as nitration, oxidation, reduction, and substitution. One method involves the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement, demonstrating a pathway to synthesize ureas from carboxylic acids with good yields and without racemization under mild conditions (Thalluri et al., 2014).
Molecular Structure Analysis
The molecular structure of urea derivatives can be complex and varies significantly depending on the substituents attached to the urea moiety. Crystal engineering studies have shown that crystalline nitrodiphenyl ureas adopt specific networks only when stabilization occurs from certain synthons, indicating the importance of soft, weak interactions in directing polar self-assembly in strong hydrogen-bonded crystals (George et al., 2004).
Chemical Reactions and Properties
Urea derivatives undergo various chemical reactions that highlight their reactivity and functional group compatibility. These reactions include the formation of complexes with anions, demonstrated by fluorescent sensor molecules with naphthalene imide and urea groups showing selective recognition abilities (R. Jun, 2010). Such properties are crucial for applications in sensing and molecular recognition.
Physical Properties Analysis
The physical properties of urea derivatives, such as solubility, melting point, and crystallinity, are influenced by the nature of their substituents and molecular structure. These properties are essential for determining the compound's applicability in different solvent systems and for various applications, including material science and pharmaceuticals.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical species, are critical for understanding the behavior of urea derivatives in chemical reactions and applications. Studies have shown that urea derivatives can act as chemosensors, utilizing their reactivity towards specific ions for detection purposes (Cho et al., 2003).
Eigenschaften
IUPAC Name |
1-(4-nitrophenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c21-17(18-13-8-10-14(11-9-13)20(22)23)19-16-7-3-5-12-4-1-2-6-15(12)16/h1-2,4,6,8-11,16H,3,5,7H2,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVHOEZZJJKDIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 5-ethyl-2-[({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4120114.png)
![ethyl 5-benzyl-2-({[(4-ethoxy-2-nitrophenyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4120116.png)
![1,1'-[3-(2-naphthylsulfonyl)-1,2-propanediyl]dipyrrolidine](/img/structure/B4120125.png)
![methyl 2-({[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4120129.png)
![N~2~-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N~2~-(4-fluorophenyl)-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B4120144.png)
![N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]-N~2~-phenylalaninamide](/img/structure/B4120161.png)
![N-[2-(dimethylamino)ethyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B4120166.png)

![N-1,3-benzothiazol-2-yl-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide](/img/structure/B4120180.png)
![N-(4-chlorobenzyl)-2-[3-(3,4-dihydroxyphenyl)propanoyl]hydrazinecarbothioamide](/img/structure/B4120188.png)

![N-[1-(2,4-dimethylphenyl)ethyl]-N'-(4-ethoxyphenyl)thiourea](/img/structure/B4120197.png)
![N~1~-[4-(1-azepanylsulfonyl)phenyl]-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4120205.png)
![N-(2,4-dimethoxyphenyl)-N'-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]urea](/img/structure/B4120207.png)